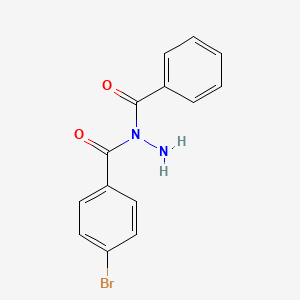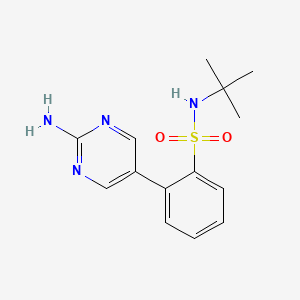
2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide is a compound that belongs to the class of aminopyrimidine derivatives.
Preparation Methods
The synthesis of 2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide typically involves multiple steps. Starting from benzylidene acetones and ammonium thiocyanates, the process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfone derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PI3K, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the elimination of parasitic organisms.
Comparison with Similar Compounds
2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide can be compared with other aminopyrimidine derivatives, such as:
2-aminopyrimidine: A simpler compound with similar biological activities but less specificity.
2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine: A more complex derivative with enhanced anticancer properties due to its ability to inhibit multiple molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C14H18N4O2S |
|---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)18-21(19,20)12-7-5-4-6-11(12)10-8-16-13(15)17-9-10/h4-9,18H,1-3H3,(H2,15,16,17) |
InChI Key |
XYUZOOVQLFQNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CN=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)
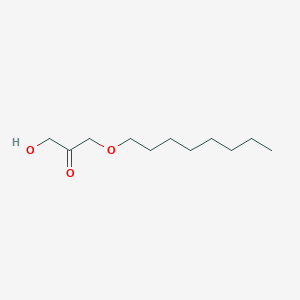
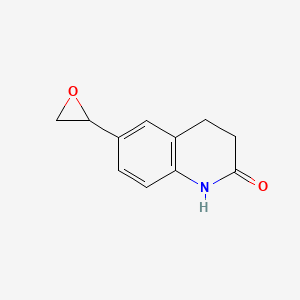
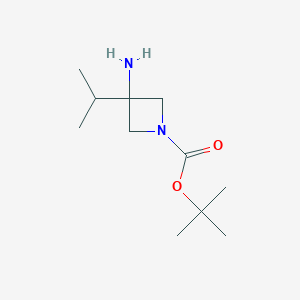
![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
![4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid](/img/structure/B13879649.png)
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)

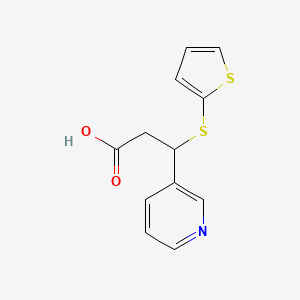
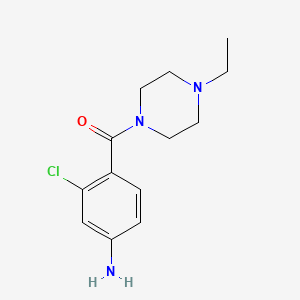
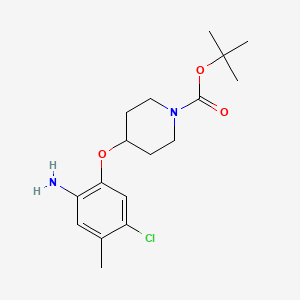

![1-[2-(Benzimidazol-1-yl)phenyl]ethanone](/img/structure/B13879685.png)
